2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine is a complex organic compound featuring a thiazole ring, a sulfonyl group, and a hydrazine moiety. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a significant platform in various medicinally relevant molecules . This compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzenesulfonyl chloride with thioamide in the presence of a base can yield the thiazole ring. Subsequent chlorination and hydrazine substitution steps are required to complete the synthesis .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This can lead to the inhibition of enzyme function or modulation of receptor signaling pathways, which is crucial in its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole nucleus.
Patellamide A: A natural product with a thiazole ring known for its biological activity.
What sets 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine apart is its unique combination of a sulfonyl group and a hydrazine moiety, which provides distinct chemical reactivity and biological interactions .
Properties
CAS No. |
557773-70-3 |
---|---|
Molecular Formula |
C12H14ClN3O2S2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-8-4-6-9(7-5-8)20(17,18)11-10(13)19-12(14-11)15-16(2)3/h4-7H,1-3H3,(H,14,15) |
InChI Key |
QGDQVWDKYHBORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN(C)C)Cl |
solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.